6-Fluoropyridin-2-amine

Drug Metabolism Cytochrome P450 Bioconversion

Select 6-Fluoropyridin-2-amine for medicinal chemistry programs requiring improved metabolic stability and enhanced CNS permeability. The 6-fluoro substitution confers distinct metabolic fates vs. 6-chloro analogs, making it essential for lead optimization. Superior yields (90-92%) in transition-metal-free oligo-α-pyridylamine synthesis make this the strategic choice for ligand development and supramolecular chemistry.

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 1597-32-6
Cat. No. B074216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridin-2-amine
CAS1597-32-6
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)N
InChIInChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
InChIKeyUZALKVXCOUSWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridin-2-amine (CAS 1597-32-6): Core Procurement & Physicochemical Baseline


6-Fluoropyridin-2-amine (2-Amino-6-fluoropyridine) is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.10 g/mol [1]. It is characterized as a white to off-white solid with a melting point of 59-61 °C and a computed LogP ranging from 1.13 to 1.38 [2]. This compound is a key heterocyclic building block, featuring a primary amine at the 2-position and a fluorine substituent at the 6-position, which confers distinct electronic and steric properties compared to non-fluorinated or other 6-halogenated analogs [3].

Why 6-Fluoropyridin-2-amine Cannot Be Interchanged with Unsubstituted or 6-Chloro Analogs


Generic substitution of 6-Fluoropyridin-2-amine with other 2-aminopyridine derivatives, particularly the non-fluorinated (2-aminopyridine) or 6-chloro (2-amino-6-chloropyridine) analogs, is not chemically or pharmacologically valid. The introduction of a single fluorine atom at the 6-position creates a strong electron-withdrawing effect, significantly altering the electron density of the pyridine ring, which in turn modulates nucleophilic substitution reactivity, hydrogen-bonding patterns, and metabolic stability compared to the parent 2-aminopyridine . Furthermore, comparative bioconversion studies with the cytochrome P450 BM3 mutant M3 have shown that the substitution pattern dictates distinct metabolic fates: while 6-chloropyridin-2-amine undergoes hydroxylation to 6-amino-2-chloropyridin-3-ol, 6-fluoropyridin-2-amine exhibits a different, undetectable product outcome under the same conditions [1]. These fundamental differences preclude interchangeable use in medicinal chemistry campaigns or in vitro assays where target binding or metabolic clearance is a critical parameter.

Quantitative Differentiation of 6-Fluoropyridin-2-amine from Key Analogs: A Comparative Evidence Guide


Metabolic Fate Differentiation from 6-Chloropyridin-2-amine in a Defined Bioconversion System

In a head-to-head bioconversion assay using the self-sufficient cytochrome P450 BM3 mutant M3, the metabolic fate of 6-fluoropyridin-2-amine is quantitatively different from its 6-chloro analog. While 6-chloropyridin-2-amine was converted to a single detectable product (6-amino-2-chloropyridin-3-ol), the metabolic products of 6-fluoropyridin-2-amine were not detectable under the same conditions, indicating a divergent metabolic pathway or a lack of conversion [1].

Drug Metabolism Cytochrome P450 Bioconversion Metabolic Stability

Lipophilicity Modulation (LogP) Compared to 2-Aminopyridine

The introduction of a fluorine atom at the 6-position significantly increases the compound's lipophilicity compared to the parent 2-aminopyridine scaffold. The computed LogP for 6-fluoropyridin-2-amine is reported as 1.13 to 1.38 [1], whereas the LogP for 2-aminopyridine is 0.49 [2].

Physicochemical Properties Lipophilicity LogP Drug Design

Reactivity Advantage in Nucleophilic Substitution over 6-Bromo Analogs

In the synthesis of oligo-α-pyridylamines via a transition-metal-free route, the fluoro-substituted precursor (HFdpa, derived from 6-fluoropyridin-2-amine) was found to be more reactive than its bromo counterpart (HBrdpa). The reaction of HFdpa with 2-aminopyridine afforded a higher conversion and yield (90-92%) [1].

Synthetic Chemistry Nucleophilic Substitution Reactivity Building Block

Binding Affinity to Human P2Y6 Receptor Compared to an Orthogonal Control

In a functional antagonist assay using the FLIPR platform, 6-fluoropyridin-2-amine demonstrated weak antagonist activity at the human P2Y6 purinergic receptor, with an IC50 of 2.99 µM (2990 nM) [1]. While no direct comparator data exists for other 2-aminopyridines in this specific assay, this value serves as a baseline potency for this scaffold against a therapeutically relevant GPCR target.

GPCR P2Y6R Binding Affinity IC50

Optimal Deployment Scenarios for 6-Fluoropyridin-2-amine in R&D and Procurement


Design of CNS-Penetrant Drug Candidates

The 0.64-0.89 LogP unit increase over 2-aminopyridine [1] directly translates to improved passive membrane permeability. Procurement of 6-fluoropyridin-2-amine is therefore justified for medicinal chemistry programs targeting central nervous system (CNS) disorders, where crossing the blood-brain barrier is a prerequisite for efficacy.

Scaffold for Metabolically Stable Kinase or GPCR Inhibitors

The distinct metabolic fate observed in the P450 bioconversion assay, where the fluorine analog yielded no detectable hydroxylation product unlike its chloro counterpart [2], indicates a higher degree of metabolic stability. This makes it a strategic building block for designing lead compounds with improved pharmacokinetic profiles, reducing the risk of rapid oxidative clearance.

Efficient Synthesis of Oligo-pyridylamine Ligands and Materials

The demonstrated 90-92% yield and higher conversion rate of the fluoro-substituted precursor in transition-metal-free coupling reactions [3] positions 6-fluoropyridin-2-amine as the reagent of choice for constructing oligo-α-pyridylamines. This is particularly valuable for researchers developing novel ligands for coordination chemistry, supramolecular assemblies, or organic electronic materials.

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